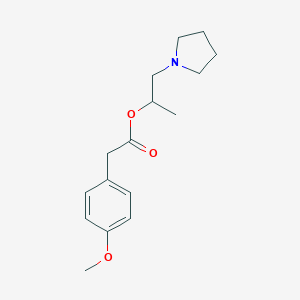
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate, also known as MEPHEDRONE, is a synthetic stimulant drug that belongs to the cathinone family. It is often referred to as a designer drug due to its chemical structure being modified to produce new psychoactive substances. MEPHEDRONE is a psychoactive drug that has been used recreationally due to its euphoric effects. In recent years, it has gained popularity in the scientific community as a research tool for studying the central nervous system.
作用機序
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate works by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, reward, and motivation. By increasing their levels, 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate produces feelings of euphoria and stimulation.
Biochemical and Physiological Effects:
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to cardiovascular problems. Long-term use of 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has been associated with kidney damage and psychiatric disorders.
実験室実験の利点と制限
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has several advantages as a research tool. It is relatively easy to synthesize and is readily available. It also produces consistent effects, making it useful for studying the central nervous system. However, there are also limitations to its use. 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate is a psychoactive drug, which means that it can be difficult to control for the effects of the drug on behavior. It also has a high potential for abuse, which can make it difficult to obtain funding for research.
将来の方向性
There are several future directions for research on 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate. One area of interest is the development of new psychoactive substances that are similar in structure to 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate but have different effects. Another area of interest is the development of treatments for addiction and other psychiatric disorders that are associated with 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate use. Finally, there is a need for more research on the long-term effects of 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate use on the brain and body.
合成法
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate is synthesized from 4-methylpropiophenone and methcathinone. The synthesis process involves the use of reagents such as sodium hydroxide, hydrochloric acid, and hydrogen peroxide. The final product is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has been used extensively in scientific research to study the central nervous system. It has been shown to have both stimulant and hallucinogenic effects, making it a useful tool for studying the effects of psychoactive drugs on the brain. 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has also been used to study the effects of drugs on the reward pathway in the brain, which is involved in addiction.
特性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC名 |
1-pyrrolidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C16H23NO3/c1-13(12-17-9-3-4-10-17)20-16(18)11-14-5-7-15(19-2)8-6-14/h5-8,13H,3-4,9-12H2,1-2H3 |
InChIキー |
XYADATUSKUJGBT-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)CC2=CC=C(C=C2)OC |
正規SMILES |
CC(CN1CCCC1)OC(=O)CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294776.png)
![6-(1-Benzofuran-2-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294778.png)
![3-(4-Tert-butylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294782.png)
![3-(4-Tert-butylphenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294783.png)
![3-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294787.png)
![3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294788.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294792.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)

![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)